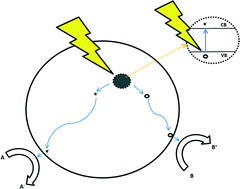Schottky barrier and surface plasmonic resonance phenomena towards the photocatalytic reaction: study of their mechanisms to enhance photocatalytic activity†
Catalysis Science & Technology Pub Date: 2015-01-07 DOI: 10.1039/C4CY01545B
Abstract
Metals are doped on semiconductors to enhance the activity of photocatalysts and two possible phenomena can happen at the interfaces of the semiconductors: Schottky barrier formation and Surface Plasmonic Resonance (SPR). Schottky barriers can improve the photoactivity of a reaction by trapping and prolonging the life of the electron. While SPR has the ability to create an electromagnetic field which can improve the photoreaction in three ways: photon scattering, Plasmon Resonance Energy Transfer (PRET) and hot electron excitation. Although both phenomena have been well grounded throughout the field, one crucial ambiguity is still found based on the proposed mechanisms, specifically, what is the direction of electron flow – from metal to semiconductor or vice versa? This feature article reviews the mechanism focusing on how Schottky barrier and SPR phenomena help to improve a photoreaction, as well as the paradox between the Schottky barrier and SPR in the matter of the direction of electron flow in the metal/semiconductor system.


Recommended Literature
- [1] New metal–ligand vibrational correlations for RhI, PdII, and PtII complexes
- [2] Bicyclic (alkyl)(amino)carbene (BICAAC) as a metal-free catalyst for reduction of nitriles to amines†
- [3] A immunosensor for the diagnosis of canine distemper virus infection using SPR and EIS
- [4] “Arm-first” approach for the synthesis of star-shaped stereoregular polymers through living coordination polymerization†
- [5] Capacity control of ferric coordination polymers by zinc nitrate for lithium-ion batteries†
- [6] Front cover
- [7] Oxygen defect engineering by the current effect assisted with temperature cycling in a perovskite-type La0.7Sr0.3CoO3 film†
- [8] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†
- [9] A three-dimensional Cd(ii) metal–organic framework: a bifunctional luminescence sensor for benzaldehyde and Fe2+ ions†
- [10] Synthesis and thermal behavior of tin-based alloy (Sn–Ag–Cu) nanoparticles†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 16817-43-9
-
CAS no.: 111900-32-4









